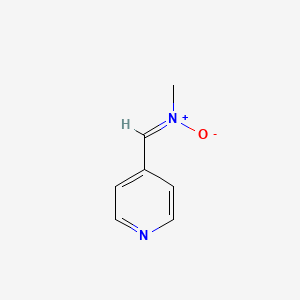

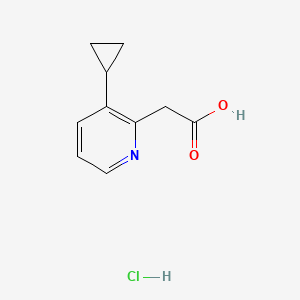

![molecular formula C18H16ClN3O3 B2515502 2-氯-3-[3-(呋喃-2-基)-4,5-二氢-1H-吡唑-5-基]-6,7-二甲氧基喹啉 CAS No. 923179-41-3](/img/structure/B2515502.png)

2-氯-3-[3-(呋喃-2-基)-4,5-二氢-1H-吡唑-5-基]-6,7-二甲氧基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline" is a chemically synthesized molecule that appears to be related to various quinoline derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclocondensation reactions, as seen in the synthesis of NH-pyrazoline derivatives from novel [(7-chloroquinolin-4-yl)oxy]chalcones with hydrazine hydrate . These reactions can yield various derivatives, including N-acetyl- or N-formylpyrazoline derivatives, which exhibit significant antitumor activity . Similarly, the synthesis of Schiff bases from 2-chloroquinolin-3-yl-methylene compounds and their palladium (II) complexes has been reported, which involves the use of elemental analysis and spectroscopic methods for characterization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for forming hydrogen-bonded dimers in the solid state, as observed with 4-amino-2-chloro-6,7-dimethoxyquinazoline . X-ray analysis has been used to determine the molecular structure of related compounds, providing information on the relative configuration and solution conformation of various heterocycles .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, the reaction of α-chloroimines with homophthalic anhydrides leads to the formation of isoquinoline ring systems . Additionally, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes result in the formation of hydrazone, pyrazoloquinoline, and other derivatives, which are linked by hydrogen bonds and π-π stacking interactions in their crystalline forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the Schiff bases and their palladium (II) complexes exhibit specific binding affinities with CT-DNA, as indicated by absorption spectra and cyclic voltammetric studies . The antimicrobial and anticancer activities of these compounds are also notable, with variable inhibitory effects demonstrated upon screening .

科学研究应用

抗菌活性

化合物2-氯-3-[3-(呋喃-2-基)-4,5-二氢-1H-吡唑-5-基]-6,7-二甲氧基喹啉,由于其与含吡唑啉衍生物的2-氯喹啉的结构相似性,表现出显着的抗菌活性。对一系列与所述化合物具有共同结构框架的含吡唑啉衍生物的2-氯喹啉进行的研究揭示了对各种菌株的有效抗菌和抗真菌活性,例如大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、黑曲霉、黄曲霉、紫红曲霉和柠檬青霉。这些发现表明分子结构中的氯喹啉和吡唑啉组合有助于有效的抗菌特性,为进一步研究其在对抗微生物感染中的潜在应用提供了基础(Bawa等人,2009年)。

抗炎和抗菌特性,胃肠道毒性降低

在对喹啉化合物的相关研究中,合成衍生物将呋喃-2(3H)-酮与喹啉骨架结合在一起,表现出显着的抗炎和抗菌活性。评估了这些化合物降低胃肠道毒性和脂质过氧化的潜力,结果表明与标准治疗相比,溃疡形成作用较低。此类结果突出了该化合物在开发更安全的抗炎和抗菌剂方面的应用前景,表明将特定的喹啉衍生物纳入药物制剂可以在治疗感染的同时最大程度地减少副作用(Alam等人,2011年)。

合成效率和选择性

喹啉衍生物的合成,特别是涉及呋喃和吡唑组分的合成,已经通过采用碘催化和五氯化铌催化的多组分反应的方法得到了增强。这些方法在生产吡喃喹啉和呋喃喹啉衍生物方面表现出高效率和选择性,为复杂分子的化学合成提供了重大进展。此类方法不仅简化了这些化合物的生产,还开辟了生成具有潜在生物和药物应用的各种衍生物的途径(Wang等人,2010年;Silva等人,2012年)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit various enzymes and receptors, thereby exerting their biological effects .

Biochemical Pathways

For example, indole derivatives have been found to inhibit the activity of various enzymes, thereby affecting the associated biochemical pathways .

Result of Action

Similar compounds have been found to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJBXMUZCNIPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

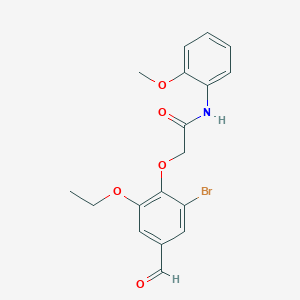

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

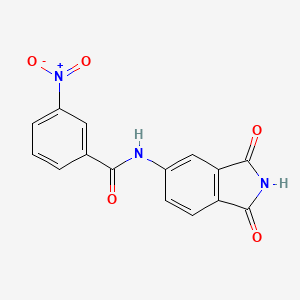

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

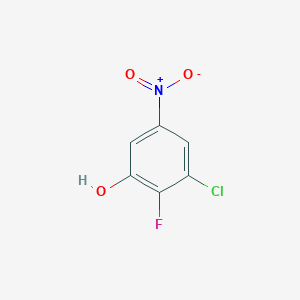

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)